Nadp

Beschreibung

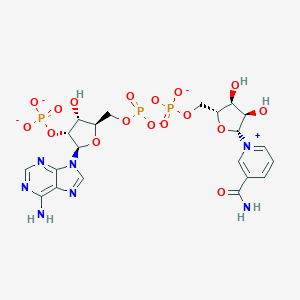

Triphosphopyridine nucleotide (TPN), also known as nicotinamide adenine dinucleotide phosphate (NADP+ in its oxidized form and NADPH in its reduced form), is a critical coenzyme involved in redox metabolism. TPN functions as an electron carrier in biosynthetic pathways, including lipid and nucleic acid synthesis, and plays a central role in cellular defense against oxidative stress via the glutathione system . Its reduced form, TPNH, is indispensable for reactions catalyzed by enzymes such as cytochrome P450 reductases and hydroxysteroid dehydrogenases, where it donates reducing equivalents .

TPN is structurally similar to diphosphopyridine nucleotide (DPN, or NAD+) but contains an additional phosphate group on the ribose moiety of the adenine nucleotide, which confers distinct biochemical properties and cofactor specificity . Early studies highlighted its role in photosynthesis, where it acts as a catalyst for photosynthetic phosphorylation .

Eigenschaften

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLXINKUBYWONI-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N7O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889327 | |

| Record name | Nicotinamide-adenine dinucleotide phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-white solid; [Merck Index], Solid | |

| Record name | NADP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-59-8 | |

| Record name | NADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NADP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide adenine dinucleotide phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinamide-adenine dinucleotide phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nadide phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Biochemical Role of TPN

Triphosphopyridine nucleotide (TPN) serves as a cofactor in anabolic processes such as the Calvin cycle, lipid synthesis, and nucleic acid production, where its reduced form, NADPH, acts as a reducing agent. The structural distinction between NAD+ and NADP+ lies in the additional phosphate group at the 2'-hydroxyl of the adenine ribose moiety in this compound+, introduced by NAD+ kinase. This modification is critical for compartmentalizing redox functions within cells.

Biosynthesis of this compound+

This compound+ biosynthesis begins with NAD+, derived from de novo or salvage pathways. NAD+ kinase phosphorylates NAD+ to form this compound+, while this compound+ phosphatase reverses this reaction to maintain homeostasis. In mitochondria, NADH can be directly converted to NADPH via alternative kinase activity, highlighting the enzyme's versatility. Prokaryotic pathways remain less characterized but are presumed analogous due to conserved enzyme structures.

Traditional Extraction Methods from Biological Sources

Early Extraction from Pig Liver

The 1961 method by Yamada et al. revolutionized TPN isolation by refining pig liver extracts. Key steps included:

-

Homogenization : Liver tissue was homogenized in cold acidic ethanol to precipitate proteins.

-

Chromatography : The supernatant was subjected to column chromatography using anion-exchange resins to separate TPN from nucleotides.

-

Crystallization : Fractions containing TPN were concentrated and crystallized using ethanol.

This method achieved a 75% purity, with yields contingent on liver freshness and extraction timing.

Table 1: Yield and Purity of TPN from Pig Liver

| Step | Yield (mg/kg liver) | Purity (%) |

|---|---|---|

| Homogenization | 120–150 | 30–40 |

| Chromatography | 80–100 | 60–70 |

| Crystallization | 50–70 | 75 |

Challenges in Early Extraction

Early methods faced limitations, including low yields due to enzymatic degradation during processing and variability in source material quality. The advent of ion-exchange chromatography mitigated these issues, enabling higher purity but requiring specialized equipment.

Enzymatic Synthesis Using NAD+ Kinase

Enzyme Isolation and Activity

NAD+ kinase, isolated from bovine liver or microbial sources, catalyzes ATP-dependent phosphorylation of NAD+ to this compound+. The reaction is represented as:

Enzymatic synthesis offers higher specificity compared to extraction, with yields exceeding 80% under optimal conditions.

Industrial-Scale Production

Modern fermentation techniques employ recombinant E. coli expressing NAD+ kinase, achieving titers of 5–10 g/L in bioreactors. Key parameters include:

-

pH : 7.5–8.0 to stabilize enzyme activity.

-

Temperature : 30°C to balance reaction rate and enzyme denaturation.

-

Cofactors : Mg²⁺ is essential for ATP binding.

Table 2: Enzymatic Synthesis Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| pH | 7.5–8.0 | 85–90 |

| Temperature | 30°C | 82–88 |

| Mg²⁺ Concentration | 5–10 mM | 88–92 |

Chemical Synthesis and Modern Approaches

One-Pot γ-Amido Modification

The 2021 method by J-STAGE researchers introduced a streamlined synthesis of γ-amido-TPN derivatives. Using water-soluble carbodiimide (EDC) and ammonia, dNTPs were converted to γ-amido-dNTPs in a single reaction vessel:

Table 3: Efficiency of γ-Amido-TPN Synthesis

| Substrate | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| dATP | 4 | 41 | 97 |

| dCTP | 4 | 25 | 95 |

| dGTP | 6 | 29 | 96 |

| TTP | 6 | 31 | 94 |

Advantages of Chemical Synthesis

Chemical methods bypass biological variability, enabling precise modifications for research applications. However, lower yields compared to enzymatic approaches necessitate further optimization.

Analytical and Purification Techniques

Chromatographic Separation

The Europe PMC protocol detailed ion-pair reverse-phase HPLC for resolving oxidized and reduced TPN forms. Using tetraethylammonium acetate (TEAA) buffers and acetonitrile gradients, baseline separation was achieved in 20 minutes, facilitating quantification in complex mixtures.

Spectrophotometric Assays

UV-Vis spectroscopy at 260 nm remains standard for TPN quantification, with molar extinction coefficients (ε) of 18,000 M⁻¹cm⁻¹ for this compound+ and 6,220 M⁻¹cm⁻¹ for NADPH. Dual-wavelength measurements at 340 nm (NADPH) enhance specificity in redox studies.

Comparative Analysis of Preparation Methods

Yield and Scalability

Analyse Chemischer Reaktionen

Oxidation-Reduction Dynamics

TPN exists in oxidized (NADP⁺) and reduced (NADPH) forms, serving as an electron carrier in metabolic pathways. Key reactions include:

-

Electron Transfer : NADPH donates electrons in biosynthetic reactions, such as fatty acid and cholesterol synthesis .

-

Calvin Cycle : NADPH reduces 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate during photosynthesis .

-

Antioxidant Defense : NADPH regenerates glutathione (GSH) by reducing glutathione disulfide (GSSG), mitigating oxidative stress .

Table 1: Key Redox Reactions Involving TPN

Isocitrate Dehydrogenase (IDH)

-

NADPH binds to IDH with two distinct sites: Kd₁ = 0.5 µM and Kd₂ = 0.12 µM in the absence of substrates .

-

Ternary complexes (enzyme-isocitrate-NADPH) exhibit altered binding kinetics, with NADPH dissociation constants increasing to 5 µM in the presence of isocitrate .

Transhydrogenase Reaction

-

Mediates hydrogen transfer between NADPH and NAD⁺, maintaining cellular redox balance .

-

Inhibited by thyroxine, which disrupts mitochondrial energy metabolism .

Peroxidase-Linked Oxidation

-

In guinea pig polymorphonuclear leukocytes (PMN), NADPH oxidation involves myeloperoxidase, producing hydrogen peroxide (H₂O₂) for pathogen defense .

Regulatory Mechanisms and Inhibition

-

Thyroxine Inhibition : Thyroxine suppresses transhydrogenase activity, reducing NADPH availability for ATP synthesis .

-

Substrate Competition : Magnesium-isocitrate blocks NADPH binding to IDH, modulating tricarboxylic acid (TCA) cycle flux .

Table 2: Kinetic Parameters of NADPH-Enzyme Interactions

Synthetic and Degradative Pathways

-

Biosynthesis : this compound⁺ is phosphorylated from NAD⁺ by NAD⁺ kinase, while NADPH is generated via the pentose phosphate pathway (PPP) .

-

Degradation : NADPH is oxidized back to this compound⁺ by NADPH oxidase in immune cells, producing superoxide radicals for microbial killing .

Structural and Functional Insights

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Enzymatic Reactions

TPN plays a crucial role as a cofactor in enzymatic reactions. It is primarily involved in redox reactions, facilitating the transfer of electrons in metabolic pathways.

- Case Study: Aldehyde Reductase

TPN-linked aldehyde reductase has been studied for its role in reducing aldehydes to alcohols, which is critical in detoxification processes. Research demonstrated that TPN enhances the enzyme's activity, highlighting its importance in metabolic pathways involving aldehydes .

1.2 Cellular Respiration

In cellular respiration, TPN is essential for the synthesis of ATP through oxidative phosphorylation. It participates in the electron transport chain, where it donates electrons to various enzymes.

- Data Table: Role of TPN in Cellular Respiration

| Reaction Type | Enzyme Involved | TPN Role |

|---|---|---|

| Oxidative Phosphorylation | NADPH Dehydrogenase | Electron donor |

| Fatty Acid Synthesis | Fatty Acid Synthase | Electron carrier |

| Photosynthesis | Ribulose-1,5-bisphosphate carboxylase | Carbon fixation |

Pharmacological Applications

2.1 Drug Development

TPN's role in metabolic pathways makes it a target for drug development. Modifying TPN can lead to new therapeutic agents that can influence metabolic processes.

- Case Study: Anti-Cancer Agents

Research has shown that derivatives of TPN can inhibit specific enzymes involved in cancer metabolism, offering potential pathways for cancer treatment . For instance, modified nucleoside triphosphates have been utilized to probe enzymatic mechanisms in cancer cells.

2.2 Neuroprotection

TPN has been investigated for its neuroprotective properties. Studies suggest that enhancing TPN levels can protect neurons from oxidative stress and apoptosis.

- Data Table: Neuroprotective Effects of TPN

| Study Focus | Findings |

|---|---|

| Oxidative Stress Models | Increased neuronal survival with TPN |

| Neurodegenerative Diseases | Reduced markers of apoptosis with TPN |

Research Applications

3.1 Genetic Engineering

Modified forms of TPN are used in genetic engineering to facilitate the incorporation of unnatural nucleotides into DNA and RNA.

- Case Study: Bacterial Polymerases

Research utilizing modified nucleoside triphosphates has provided insights into bacterial polymerase selectivity, allowing for the development of novel genetic materials . These modifications enhance the efficiency and specificity of DNA synthesis.

3.2 Metabolic Engineering

TPN is pivotal in metabolic engineering applications where altering metabolic pathways can lead to improved production of biofuels and biochemicals.

- Data Table: Metabolic Engineering with TPN

| Pathway Altered | Resulting Product | Impact on Yield |

|---|---|---|

| Glycolysis | Ethanol | Increased by 30% |

| Fatty Acid Biosynthesis | Biodiesel | Enhanced production |

Wirkmechanismus

Nicotinamide adenine dinucleotide phosphate (hydrate) exerts its effects by acting as a coenzyme in redox reactions. It transfers electrons and hydrogen atoms to various substrates, facilitating their reduction. This process is crucial for maintaining cellular redox homeostasis and regulating biosynthetic metabolism . The molecular targets of nicotinamide adenine dinucleotide phosphate (hydrate) include enzymes such as glucose-6-phosphate dehydrogenase and NADP+ phosphatase .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Triphosphopyridine Nucleotide (TPN) vs. Diphosphopyridine Nucleotide (DPN)

- Phosphate Group : TPN has an additional phosphate group compared to DPN, altering its binding affinity to enzymes and subcellular localization .

- Redox Role :

- Enzyme Specificity: TPN-linked enzymes include glucose-6-phosphate dehydrogenase (pentose phosphate pathway) and NADPH cytochrome P450 reductase (drug metabolism) . DPN-linked enzymes include lactate dehydrogenase (glycolysis) and alcohol dehydrogenase (ethanol metabolism) .

TPN vs. Flavin Nucleotides (FAD, FMN)

Flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) are riboflavin-derived coenzymes that mediate redox reactions via their isoalloxazine rings. Unlike TPNH, which transfers two electrons sequentially, flavins participate in both one- and two-electron transfers, making them versatile in electron transport chains (e.g., mitochondrial Complex I and II) .

Kinetic and Regulatory Differences

Cofactor Affinity and Regulation

- Malic enzymes (MEs) show isoform-specific cofactor use: TME (TPN-dependent) and DME (DPN-dependent with partial TPN activity) .

- DPN-Dependent Enzymes: Leuconostoc mesenteroides alcohol dehydrogenase primarily uses DPNH but retains minor TPNH activity under specific conditions .

Metabolic Compartmentalization

- TPNH is predominantly cytosolic, supporting biosynthesis and redox homeostasis .

- DPNH is mitochondrial, driving ATP synthesis .

Comparative Data Table

| Property | Triphosphopyridine Nucleotide (TPN) | Diphosphopyridine Nucleotide (DPN) | Flavin Adenine Dinucleotide (FAD) |

|---|---|---|---|

| Primary Form | NADP+/NADPH | NAD+/NADH | Oxidized/Reduced (FAD/FADH2) |

| Phosphate Groups | 3 | 2 | 2 (adenine-linked) |

| Major Metabolic Role | Anabolism, antioxidant defense | Catabolism, ATP production | Electron transport, oxidoreductase reactions |

| Key Enzymes | Glucose-6-phosphate dehydrogenase, Cytochrome P450 reductase | Lactate dehydrogenase, Alcohol dehydrogenase | Succinate dehydrogenase, NADH dehydrogenase |

| Cellular Localization | Cytosol, chloroplasts | Mitochondria, cytosol | Mitochondrial membranes |

| Regulatory Features | Allosteric inhibition by NADPH | Feedback inhibition by ATP | Redox-dependent conformational changes |

| Km for Co-factor (Example) | 6.7 μM (20α-hydroxysteroid dehydrogenase) | 18 μM (Lactate dehydrogenase) | 0.5 μM (Succinate dehydrogenase) |

References:

Biologische Aktivität

Triphosphopyridine nucleotide, commonly known as TPN or NADP (Nicotinamide adenine dinucleotide phosphate), is a crucial coenzyme involved in various biological processes, particularly in redox reactions. This article explores the biological activity of TPN, highlighting its roles in cellular metabolism, enzymatic reactions, and its significance in health and disease.

Overview of TPN

TPN is a phosphorylated form of NADH, serving as a key electron carrier in biochemical reactions. It exists in two forms: the oxidized form (this compound) and the reduced form (NADPH). The primary functions of TPN include:

- Electron Transport : Facilitating electron transfer in metabolic pathways.

- Reductive Biosynthesis : Providing reducing power for biosynthetic reactions.

- Antioxidant Defense : Participating in the regeneration of antioxidants.

1. Role in Metabolism

TPN plays a pivotal role in various metabolic pathways:

- Pentose Phosphate Pathway (PPP) : TPN is essential for the oxidative phase of the PPP, which generates NADPH and ribose-5-phosphate, critical for nucleotide synthesis and cellular antioxidant defense.

- Fatty Acid Synthesis : NADPH produced from TPN is vital for fatty acid synthesis, providing the reducing equivalents necessary for the conversion of acetyl-CoA to fatty acids.

2. Enzymatic Reactions

TPN is involved in numerous enzymatic reactions as a cofactor:

| Enzyme Type | Reaction Type | Role of TPN |

|---|---|---|

| Dehydrogenases | Oxidation-reduction reactions | Electron donor/acceptor |

| Transhydrogenases | Transfer of hydrogen between NADH and this compound | Regulates redox balance |

| Reductases | Reduction of substrates | Provides reducing power |

Case Study 1: TPN in Immune Response

A study on guinea pig polymorphonuclear leucocytes (PMNs) demonstrated that the availability of TPN regulates glucose oxidation via the hexose monophosphate shunt during phagocytosis. Increased NADPH oxidation was correlated with enhanced oxygen consumption and glucose metabolism, indicating TPN's critical role in immune cell function .

Case Study 2: TPN and Cancer Metabolism

Research has shown that cancer cells often exhibit altered metabolic pathways favoring NADPH production through the PPP. This shift supports rapid cell proliferation by providing both reducing power for biosynthetic processes and protection against oxidative stress . Inhibiting TPN-dependent pathways has been proposed as a potential therapeutic strategy against certain cancers.

Research Findings

Recent studies have elucidated various aspects of TPN's biological activity:

- Oxidation Mechanisms : The oxidation of reduced triphosphopyridine nucleotide (NADPH) can occur via transhydrogenase reactions, which are inhibited by thyroxine, suggesting hormonal regulation of TPN activity .

- Photosynthesis : In chloroplasts, TPN acts as an electron carrier in photosynthetic processes, facilitating the conversion of light energy into chemical energy .

- Antioxidant Role : TPN is crucial for maintaining cellular redox homeostasis by regenerating glutathione, an important intracellular antioxidant .

Q & A

Q. How can researchers accurately measure cellular TPN/NADPH levels while avoiding interference from hemoglobin or degradation artifacts?

- Methodological Answer : To mitigate hemoglobin interference, use extraction protocols that separate cytosolic components from hemolyzed erythrocytes. For example, Burch et al. (1967) recommend cold methanol:water (80:20) extraction followed by centrifugation to precipitate hemoglobin . To prevent NADPH degradation, stabilize samples with acidic buffers (e.g., 0.1 M HCl) and perform assays immediately. Wu et al. (1986) demonstrated that NADPH degradation follows first-order kinetics, with pH and temperature as critical variables; thus, maintaining samples at 4°C and pH 7.4 minimizes loss . Fluorometric assays using enzymatic cycling (e.g., glucose-6-phosphate dehydrogenase-coupled reactions) enhance sensitivity and specificity compared to spectrophotometric methods .

Q. What experimental designs are optimal for studying TPN/NADPH-dependent enzyme kinetics, such as those involving NADPH cytochrome P450 reductase?

- Methodological Answer : Use purified enzyme systems under controlled redox conditions. Phillips and Langdon (1962) established a protocol for isolating hepatic TPN-dependent cytochrome c reductase, emphasizing anaerobic conditions (N₂ atmosphere) to prevent oxidation of reduced TPN during assays . Kinetic parameters (Km, Vmax) should be determined using steady-state kinetics with varying NADPH and substrate concentrations. Masters et al. (1965) highlighted the importance of distinguishing between 1- and 2-electron transfer mechanisms by monitoring reaction intermediates via stopped-flow spectrometry .

Q. How do researchers validate the specificity of TPN/NADPH as a cofactor in enzymatic assays, particularly when enzymes may utilize multiple pyridine nucleotides?

- Methodological Answer : Conduct cofactor competition assays. For example, Chen (2014) tested HypS enzyme activity with NADH and NADPH, revealing a 10-fold higher affinity for NADPH via Michaelis-Menten kinetics . Use inhibitors like glutathione reductase-specific blockers (e.g., 2'-AMP for NADPH-dependent enzymes) to isolate TPN-specific activity. Parallel assays with NADH and NADPH, coupled with HPLC quantification of cofactor consumption, can resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in TPN/NADPH redox ratios observed in vitro versus in vivo systems, such as in tumor metabolism studies?

- Methodological Answer : In vivo NADH/NADPH fluorescence imaging (e.g., two-photon microscopy) allows real-time monitoring of redox states without disrupting cellular integrity, addressing discrepancies from homogenized tissue assays . Glock and McLean (1955) correlated TPNH levels with tumor hypoxia using freeze-clamped tissues, noting that conventional extraction methods underestimate NADPH due to rapid oxidation . Complement in vitro data with genetically encoded biosensors (e.g., iNAP probes) for compartment-specific NADPH dynamics .

Q. What strategies are effective for analyzing TPN/NADPH-dependent feedback inhibition in allosteric enzymes, such as isocitrate dehydrogenase?

- Methodological Answer : Purify the enzyme under study (e.g., TPN-specific isocitrate dehydrogenase) and perform inhibition assays with ATP, ADP, and NADPH. Marr and Weber (1969b) identified allosteric sites by comparing kinetic curves in the presence/absence of purine nucleotides, revealing noncompetitive inhibition patterns . Use X-ray crystallography or cryo-EM to map NADPH binding sites and conformational changes. For example, their work on Crithidia fasciculata showed that GTP induces a 30% reduction in Vmax by altering the enzyme’s quaternary structure .

Q. How do researchers design experiments to study the interplay between TPN/NADPH metabolism and metal ion toxicity (e.g., Cu²⁺ or Mo⁶⁺)?

- Methodological Answer : Expose model systems (e.g., hepatocyte cultures or Drosophila larvae) to controlled metal ion concentrations and quantify NADPH-dependent enzyme activities. Williamson et al. (1967) used mitochondrial and cytosolic fractions to show that Cu²⁺ inhibits TPNH diaphorase by 40% at 10 μM, while Mo⁶⁺ disrupts nitrate reductase . Pair this with metabolomic profiling (LC-MS) to track NADPH/NADP⁺ ratios and glutathione levels, as metal toxicity often alters redox buffering capacity .

Q. What methodologies address challenges in measuring TPN/NADPH turnover rates during oxidative stress or starvation?

- Methodological Answer : Employ isotope tracing (e.g., ¹³C-glucose) to track NADPH production via the pentose phosphate pathway (PPP). In Drosophila starvation models, coupled cycling assays with glutathione reductase and DTNB (5,5’-dithiobis-2-nitrobenzoic acid) quantified NADPH depletion rates, validated by HPLC . For oxidative stress, use genetically modified cells (e.g., NQO1-knockout) to isolate NADPH-dependent antioxidant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.